2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-9-12(11(2)19-10)14(17)16-13-3-4-15(13)5-7-18-8-6-15/h9,13H,3-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPTSQJGLGZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Nonane Ring: The spirocyclic nonane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions may include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable furan precursor. This step may involve the use of a Lewis acid catalyst and an appropriate solvent to promote the reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a suitable amine and a carboxylic acid derivative. This step may require the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Carboxamide Derivatives with Alkyl/Aryl Linkers
describes analogs such as 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1u) and 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1v) , which lack the spirocyclic system. Key findings include:
- Activity Differences : Compounds 1u and 1v showed reduced potency compared to the lead compound 1a , which features a sulfur-containing linker. This suggests that both the linker’s flexibility and electronic properties (e.g., sulfur’s polarizability) are critical for antiviral activity .
Cyclopropane-Containing Carboxamides
reports N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, a cyclopropane-based analog. Key contrasts include:
- Ring Strain vs. Rigidity: The cyclopropane ring introduces high ring strain, which may enhance reactivity or conformational locking.
- Synthetic Complexity: The spirocyclic system likely requires more intricate synthetic steps compared to the cyclopropane derivative, which was synthesized via a straightforward procedure involving phenol derivatives and column chromatography .
Quinoline/Naphthyridine Carboxamides
discusses N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide derivatives (e.g., compound 67 ). Comparisons include:
- Core Heterocycle Differences: The quinoline/naphthyridine cores provide planar aromatic systems for π-π stacking interactions, whereas the furan-spirocyclic hybrid in the target compound may engage targets through hydrogen bonding or steric complementarity.
- Bioactivity Profiles: Quinoline carboxamides are associated with antimicrobial and anticancer activity, whereas furan-carboxamides in target viral proteins. The spirocyclic furan-carboxamide’s biological niche remains speculative but could align with antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
